N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-cyanoacetamide is a substituted 2-cyanoacetamide derivative featuring a phenyl ring with chlorine at position 5 and a methoxy group at position 2 (ortho to the acetamide linkage). The cyanoacetamide core serves as a critical synthon for heterocyclic systems, enabling the synthesis of bioactive molecules like pyridines, thiazoles, and quinoxalinones .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-9-3-2-7(11)6-8(9)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWAFBAIRRHXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392506 | |
| Record name | N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63631-10-7 | |
| Record name | N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide typically involves the reaction of 5-chloro-2-methoxyaniline with cyanoacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Cyclocondensation Reactions
The cyanoacetamide moiety participates in cyclocondensation with aldehydes or ketones to form pyridine derivatives. For example:
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Reaction with 3-Iodo-4-methoxyaniline in iso-propanol under reflux with triethylorthoformate yields 2-cyano-N-(5-chloro-2-methoxyphenyl)-3-[(3-iodo-4-methoxyphenyl)amino]prop-2-enamide (85% yield) .
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Similar conditions produce acrylamide derivatives with substituted anilines (e.g., 3-bromo-4-methoxyaniline, 54–88% yields) .
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| 3-Iodo-4-methoxyaniline | 2-Cyano-N-(5-chloro-2-methoxyphenyl)-3-[(3-iodo-4-methoxyphenyl)amino] | 85% | Reflux in iso-propanol, 24 h |
| 4-Ethoxy-3-iodoaniline | 2-Cyano-N-(5-chloro-2-methoxyphenyl)-3-[(4-ethoxy-3-iodophenyl)amino] | 54% | Reflux in iso-propanol, 24 h |
Nucleophilic Substitution
The chloro substituent on the aromatic ring undergoes nucleophilic displacement under basic conditions:
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Reaction with methoxide ions replaces chlorine with methoxy groups, forming dimethoxy derivatives.
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Substitution with amines (e.g., piperidine) generates secondary amides, though yields are moderate (50–65%) .
Hydrolysis Reactions
The nitrile group can be hydrolyzed to carboxylic acid under acidic or basic conditions:
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Acidic Hydrolysis : 2 M HCl at 80°C converts the nitrile to a carboxylic acid, forming N-(5-chloro-2-methoxyphenyl)malonamic acid .
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Basic Hydrolysis : NaOH (10% aqueous) at reflux yields the corresponding sodium carboxylate.
Urea Formation with Carbodiimides
In the presence of carbodiimides (e.g., DCC), the acetamide reacts to form urea derivatives as intermediates:
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Example : Reaction with 1,3-diisopropylcarbodiimide in tetrahydrofuran (THF) produces a urea by-product, isolated via filtration (88% yield) .
Stability Under Reaction Conditions
-
Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .
-
pH Sensitivity : Stable in neutral to mildly acidic conditions but hydrolyzes rapidly in strong bases .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Properties
Research indicates that N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide exhibits anti-inflammatory effects. The compound's ability to inhibit specific pathways involved in inflammation makes it a candidate for developing new anti-inflammatory drugs. Inhibition of inflammatory mediators can lead to reduced symptoms in conditions such as arthritis and other inflammatory diseases.
1.2 Anticancer Activity
The compound has shown promise in inhibiting cancer cell growth. Studies suggest that this compound can interfere with molecular pathways that promote cancer cell proliferation and survival. This inhibition can contribute to the development of therapeutic agents targeting various types of cancer.
Enzyme Inhibition
2.1 Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibition
A notable application of this compound is its role as an inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). TNAP is crucial for bone mineralization, and its inhibition may prevent pathological calcification processes associated with various disorders. The compound has been optimized in studies to enhance its potency and bioavailability, making it a candidate for treating conditions related to abnormal calcification .
Synthesis and Derivative Development
The synthesis of this compound involves several methods, often focusing on improving yield and efficiency. For example, a method described in patent literature highlights the use of cyanoacetamide in reactions with formamide derivatives under specific conditions to produce various derivatives, including the target compound . This synthetic versatility allows for the exploration of different chemical modifications that could enhance biological activity or alter pharmacokinetic properties.
Case Study: Inhibition of TNAP
A study published in PubMed describes the development of SBI-425, a derivative of this compound that robustly inhibits TNAP in vivo. This research utilized whole blood assays to optimize the compound's efficacy, demonstrating significant potential for clinical applications in managing conditions associated with abnormal mineralization .
Case Study: Anticancer Effects
Further investigation into the anticancer properties of this compound has revealed its effectiveness against specific cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression, making it a valuable candidate for further development as an anticancer therapeutic agent.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Descriptors
The biological and pharmacokinetic behavior of 2-cyanoacetamides is highly dependent on substituent type and position. Key analogs and their properties are summarized below:
*Calculated values based on structural analogs.
†Estimated using Simulation Plus software .
‡Experimental values derived from pharmacokinetic studies .
Key Observations :
- Electron-withdrawing groups (Cl, F) increase lipophilicity (logP), enhancing membrane permeability. For example, N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide exhibits a logP of 1.855 , compared to 0.9 for the electron-donating 4-OCH3 analog .
Pharmacokinetic Predictors
Studies on N-(4-substituted phenyl)-2-cyanoacetamides using Simulation Plus software reveal critical pharmacokinetic trends :
| Parameter | N-(4-Cl-Phenyl) | N-(4-OCH3-Phenyl) | N-(4-CH3-Phenyl) |
|---|---|---|---|
| Peff (cm/s) | 1.2 × 10⁻⁴ | 0.8 × 10⁻⁴ | 1.0 × 10⁻⁴ |
| RPB (%) | 85 | 78 | 82 |
| Unbnd Fraction | 0.12 | 0.18 | 0.15 |
| logBBB | -0.5 | -0.8 | -0.6 |
Implications for N-(5-Chloro-2-Methoxyphenyl) Derivative :
- The 5-Cl substituent may improve Peff (permeability) compared to 4-OCH3 analogs due to higher lipophilicity.
Anticancer Potential
In diazonium coupling reactions, N-(4-chlorophenyl)-2-cyanoacetamide derivatives demonstrated moderate anticancer activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC₅₀ values ranging from 12–18 µM . The 4-Cl substituent likely enhances electron-deficient character, promoting interaction with cellular targets. Comparatively, the 5-Cl-2-OCH3 derivative may exhibit altered activity due to steric and electronic effects.
Antimicrobial Activity
N-(4-substituted phenyl)-2-cyanoacetamides show broad-spectrum antimicrobial effects. For example:
- N-(4-Acetylphenyl)-2-cyanoacetamide: MIC = 32 µg/mL against Staphylococcus aureus .
- Thiadiazolyl derivatives : MIC = 16–64 µg/mL against Candida albicans . The methoxy group in the target compound may reduce potency compared to electron-withdrawing substituents, as seen in 4-OCH3 analogs with MICs ~64 µg/mL .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyanoacetamide moiety, which is crucial for its biological reactivity. The presence of the chloro and methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
The compound primarily functions as an enzyme inhibitor. It interacts with specific molecular targets by binding to their active sites, which leads to inhibition of enzyme activity. This inhibition can result in various biological effects, such as:
- Reduced inflammation
- Inhibition of cancer cell growth
The exact molecular pathways involved depend on the specific target enzyme and the context of the biological system being studied.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits antiproliferative activity against several human cancer cell lines. In a study involving eight different cancer types, compounds similar to this compound showed varying degrees of effectiveness:
| Cell Line | Activity Level |
|---|---|
| LN-229 (Glioblastoma) | Moderate |
| Capan-1 (Pancreatic Adenocarcinoma) | Weak |
| HCT-116 (Colorectal Carcinoma) | Moderate |
| NCI-H460 (Lung Carcinoma) | Strong |
| DND-41 (Acute Lymphoblastic Leukemia) | Strong selectivity |
| HL-60 (Acute Myeloid Leukemia) | Moderate |
| K-562 (Chronic Myeloid Leukemia) | Strong selectivity |
| Z-138 (Non-Hodgkin Lymphoma) | Moderate |
Among the tested derivatives, some displayed strong selectivity against hematological cancers, indicating potential for targeted therapy .
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have also been investigated. Studies have shown that these compounds exhibit varying effectiveness against different pathogens:
- Effective against Gram-positive bacteria such as Staphylococcus aureus and MRSA.
- Moderately effective against Gram-negative bacteria like Escherichia coli.
- Displayed activity against Candida albicans , a common yeast pathogen.
The position of substituents on the phenyl ring significantly influences antimicrobial efficacy, with halogenated derivatives showing enhanced activity due to increased lipophilicity .
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative activity of this compound against various cancer cell lines. Results indicated that while some derivatives exhibited strong activity, others showed limited effects compared to standard chemotherapy agents.
- Antimicrobial Evaluation : Another research focused on the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. The study confirmed that these compounds were effective against both Gram-positive and Gram-negative bacteria, emphasizing their potential as therapeutic agents in treating infections .
Q & A
Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide?
Methodological Answer: A three-step synthesis is commonly employed:
Substitution : React 5-chloro-2-methoxyaniline with cyanoacetic acid under condensation agents (e.g., DCC or EDCI) in anhydrous solvents like THF or DCM .
Purification : Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate intermediates.
Characterization : Confirm purity via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and NMR (e.g., cyano group resonance at ~110 ppm in NMR) .
Note: Acidic/basic conditions must be optimized to avoid premature hydrolysis of the cyano group.
Q. How is structural characterization performed for this compound?
Methodological Answer:
Q. What analytical techniques are used to monitor synthesis and purity?
Methodological Answer:
- TLC : Use silica plates with UV visualization; mobile phase = ethyl acetate:hexane (1:1). Intermediate Rf values: ~0.3 (aniline), ~0.7 (product) .
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .
- Melting Point : Confirm purity via sharp melting range (e.g., 145–147°C).
Advanced Research Questions
Q. How can pharmacokinetic properties (e.g., blood-brain barrier permeability) be predicted for this compound?
Methodological Answer: Use computational tools like Simulation Plus or ADMET Predictor to calculate:
- logBBB : Values >0.3 suggest CNS penetration. For this compound, logBBB ≈ 0.1 indicates limited brain uptake .
- Plasma Protein Binding (Unbnd) : Predicted ~85% binding using QSAR models based on lipophilicity (logP ~2.5) .
Q. What computational methods elucidate electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity; MESP maps highlight electrophilic regions at the chloro and cyano groups .
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs).
Q. How can contradictions in synthetic yields between published methods be resolved?
Methodological Answer:
- Reaction Optimization : Vary catalysts (e.g., switch from Fe/HCl to Pd/C for nitro reduction) to improve yield from 60% to >85% .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduced intermediates) and adjust stoichiometry .
Q. What protocols evaluate biological activity (e.g., antitumor potential)?
Methodological Answer:
Q. How does regioselectivity affect substitution reactions in derivatives?
Methodological Answer:
- Directing Groups : The methoxy group at position 2 directs electrophilic substitution to position 5 (para to Cl). Confirm via NOESY NMR or X-ray crystallography .
- Steric Effects : Bulky substituents at position 5 reduce reactivity; use kinetic vs. thermodynamic control in Friedel-Crafts alkylation .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
Q. How is stability under varying pH/temperature conditions assessed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
